molecular formula C5H6FIN2 B2561485 1-(2-fluoroethyl)-4-iodo-1H-pyrazole CAS No. 398152-63-1

1-(2-fluoroethyl)-4-iodo-1H-pyrazole

Cat. No.: B2561485
CAS No.: 398152-63-1
M. Wt: 240.02
InChI Key: YFGJEDPZOJQFPI-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole is an organic compound that features both fluorine and iodine substituents on a pyrazole ring

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole typically involves the introduction of the fluoroethyl and iodo groups onto the pyrazole ring. One common method involves the reaction of 1H-pyrazole with 2-fluoroethyl iodide under basic conditions to form the desired product. The reaction conditions often require the use of a strong base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazoles.

Scientific Research Applications

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing binding affinity and specificity . The iodo group can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole can be compared with other fluorinated and iodinated pyrazoles:

The uniqueness of this compound lies in the combination of both fluorine and iodine, which imparts distinct chemical properties and potential for diverse applications.

Properties

IUPAC Name

1-(2-fluoroethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FIN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGJEDPZOJQFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCF)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-iodo-1H-pyrazole (1.10 g, 5.7 mmol) in anhydrous DMF (25 mL) is treated with NaH (0.23 g, 60% in mineral oil, 5.7 mmol). After stirring for 20 minutes at room temperature, the reaction mixture is treated with 1-iodo-2-fluoroethane (1.0 g, 5.7 mmol) and stirred over night at room temperature. The reaction is quenched with H2O and diluted with EtOAc. The two layers are separated and the aqueous is extracted with EtOAc. The combined organic extracts are washed with H2O, brine, dried (Na2SO4) and concentrated. The crude material is purified by chromatography (silica gel, EtOAc/hexane:15/85) to afford the title compound (1.08 g, 79%) as an oil. MS (+) ES 240 (M+H)+.
Quantity
1.1 g
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reactant
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0.23 g
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25 mL
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1 g
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reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

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